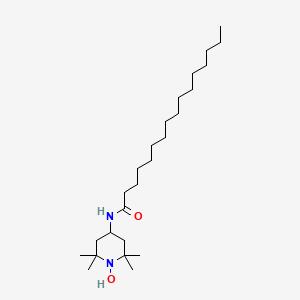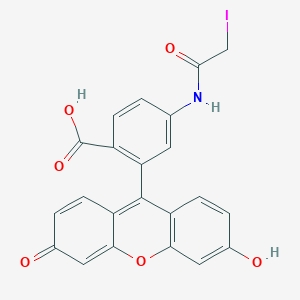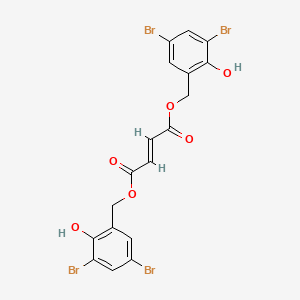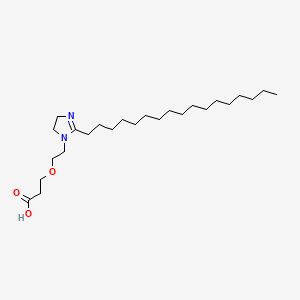![molecular formula C8H13NO4 B13835087 2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid is an organic compound with a unique structure that includes a methoxyacetyl group, an amino group, and a methylbut-3-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid typically involves the reaction of methoxyacetyl chloride with an appropriate amine to form the methoxyacetylamino intermediate. This intermediate is then reacted with a methylbut-3-enoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Methoxyacetyl)amino]benzoic acid
- Benzoic acid, 2-[(Methoxyacetyl)amino]-, Methyl ester
Uniqueness
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its methylbut-3-enoic acid backbone differentiates it from other methoxyacetylamino derivatives, providing unique properties and applications .
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-[(2-methoxyacetyl)amino]-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-8(2,7(11)12)9-6(10)5-13-3/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) |
Clé InChI |
IEAUKRUKNKZRMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)(C(=O)O)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


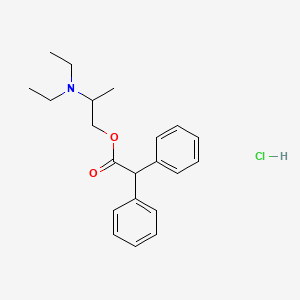

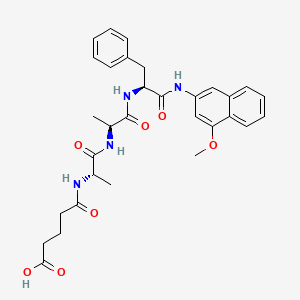


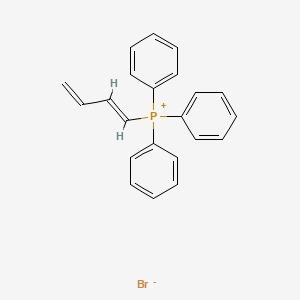
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)



